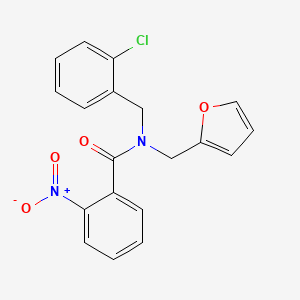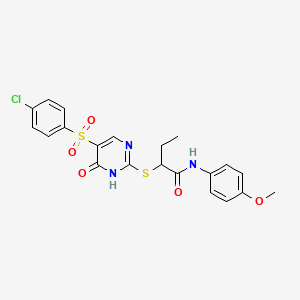![molecular formula C18H14ClN5O2 B11417908 N-(3-chloro-2-methylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B11417908.png)
N-(3-chloro-2-methylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises a triazoloquinazoline core, which is known for its biological activity, and a substituted phenylacetamide group. This combination of functional groups suggests that the compound may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Acylation: The final step involves the acylation of the triazoloquinazoline core with the substituted phenylacetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Possible therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chloro-2-methylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide: can be compared to other triazoloquinazoline derivatives, which may have similar structures but different substituents.
Quinazoline derivatives: These compounds share the quinazoline core but lack the triazole ring, potentially leading to different biological activities.
Phenylacetamide derivatives: These compounds have the phenylacetamide group but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of the triazoloquinazoline core with a substituted phenylacetamide group
Propiedades
Fórmula molecular |
C18H14ClN5O2 |
|---|---|
Peso molecular |
367.8 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-2-(5-oxotriazolo[1,5-a]quinazolin-4-yl)acetamide |
InChI |
InChI=1S/C18H14ClN5O2/c1-11-13(19)6-4-7-14(11)21-16(25)10-23-17-9-20-22-24(17)15-8-3-2-5-12(15)18(23)26/h2-9H,10H2,1H3,(H,21,25) |
Clave InChI |
GHCLZBLJHDBCLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CN=NN3C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11417831.png)
![N-(4-methylbenzyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11417833.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417839.png)

![2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane](/img/structure/B11417859.png)
![2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetic acid](/img/structure/B11417864.png)

![3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11417880.png)
![Dimethyl {2-(4-bromophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11417884.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417891.png)
![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11417900.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417919.png)
![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylethyl)propanamide](/img/structure/B11417921.png)
